molecular formula C11H9N3O4S B1415313 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid CAS No. 2114263-64-6

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid

Cat. No.: B1415313
CAS No.: 2114263-64-6
M. Wt: 279.27 g/mol
InChI Key: KIBSZJNNFODAOM-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Safety and Hazards

The compound is labelled with the signal word “Warning” and has hazard statement H410 . Precautionary statements include P273, P391, P501 .

Mechanism of Action

Target of Action

The compound, also known as 5-methyl-2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid, is an organic compound which is a chemical intermediate to the drug olanzapine

Mode of Action

It is known that the compound can exist in multiple well-characterised crystalline polymorphic forms , which may influence its interaction with its targets.

Biochemical Pathways

The compound is a chemical intermediate to the drug olanzapine , suggesting that it may be involved in the biochemical pathways related to the action of olanzapine.

Result of Action

As a chemical intermediate to the drug olanzapine , it may contribute to the therapeutic effects of olanzapine.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, it has been observed that the compound can exist in multiple well-characterised crystalline polymorphic forms , which may be influenced by factors such as temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For example, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.

    Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction using methyl iodide or methyl bromide.

    Amination with 3-Nitroaniline: The thiazole derivative can be reacted with 3-nitroaniline under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of 5-Methyl-2-(3-aminophenylamino)-thiazole-4-carboxylic acid.

    Substitution: Formation of various substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid
  • 5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid
  • 5-Methyl-2-(3-aminophenylamino)-thiazole-4-carboxylic acid

Uniqueness

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

5-methyl-2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c1-6-9(10(15)16)13-11(19-6)12-7-3-2-4-8(5-7)14(17)18/h2-5H,1H3,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBSZJNNFODAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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